Cas no 670-03-1 (1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride)

1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride is a fluorinated organic compound featuring a phenyl ring substituted with a trifluoromethyl group and an amine functionality. The hydrochloride salt form enhances its stability and solubility, making it suitable for various synthetic and pharmaceutical applications. The trifluoromethyl group imparts electron-withdrawing properties, which can influence reactivity and binding affinity in medicinal chemistry contexts. This compound is particularly valuable as a building block in the development of bioactive molecules, including potential CNS-targeting agents. Its well-defined structure and high purity ensure reproducibility in research and industrial processes. Proper handling and storage under anhydrous conditions are recommended to maintain integrity.
1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride structure
670-03-1 structure
Product name:1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride
CAS No:670-03-1
MF:
MW:
CID:4656529
PubChem ID:17844333

1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride

1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-128384-2.5g
1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
670-03-1 95%
2.5g
$1315.0 2023-02-15
Enamine
EN300-128384-0.1g
1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
670-03-1 95%
0.1g
$232.0 2023-02-15
Enamine
EN300-128384-10.0g
1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
670-03-1 95%
10.0g
$2884.0 2023-02-15
TRC
T900875-10mg
1-[2-(Trifluoromethyl)phenyl]propan-2-amine Hydrochloride
670-03-1
10mg
$ 50.00 2022-06-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01000201-5g
1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
670-03-1 95%
5g
¥8925.0 2024-04-18
Enamine
EN300-128384-0.25g
1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
670-03-1 95%
0.25g
$331.0 2023-02-15
1PlusChem
1P01A5S9-1g
1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
670-03-1 95%
1g
$885.00 2025-03-04
A2B Chem LLC
AV52873-100mg
1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
670-03-1 95%
100mg
$280.00 2024-04-19
A2B Chem LLC
AV52873-500mg
1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
670-03-1 95%
500mg
$587.00 2024-04-19
A2B Chem LLC
AV52873-50mg
1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
670-03-1 95%
50mg
$199.00 2024-04-19

Additional information on 1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride

1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride: A Comprehensive Overview

The compound with CAS No. 670-03-1, commonly referred to as 1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The trifluoromethyl group attached to the phenyl ring introduces interesting electronic and steric effects, which play a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the importance of 1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride in medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability, making it easier to handle in laboratory settings.

The synthesis of 1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride involves a multi-step process that includes nucleophilic aromatic substitution and subsequent protonation to form the hydrochloride salt. The presence of the trifluoromethyl group significantly influences the electronic environment of the molecule, which is critical for its reactivity in various chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules with potential pharmacological applications.

From a structural standpoint, 1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride consists of a phenyl ring substituted with a trifluoromethyl group at the 2-position and a propan-2-amine group at the 1-position. The spatial arrangement of these substituents contributes to the molecule's unique properties, including its ability to interact with biological targets such as enzymes and receptors. Recent computational studies have provided deeper insights into the molecular dynamics of this compound, further underscoring its potential as a lead compound in drug discovery.

In terms of applications, 1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride has been utilized in the development of novel therapeutic agents targeting various diseases. For instance, researchers have investigated its role in inhibiting kinases involved in cancer progression, as well as its potential as an anti-inflammatory agent. These findings demonstrate the versatility of this compound in addressing diverse therapeutic needs.

The latest advancements in analytical techniques have enabled more precise characterization of 1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its structure and purity. Additionally, computational modeling has provided valuable insights into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

In conclusion, 1-2-(Trifluoromethyl)phenylpropan-2-amine Hydrochloride stands out as a promising molecule with significant potential in the field of medicinal chemistry. Its unique structure, coupled with recent research findings, positions it as a key player in the development of innovative therapeutic agents. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is likely to remain at the forefront of chemical research for years to come.

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